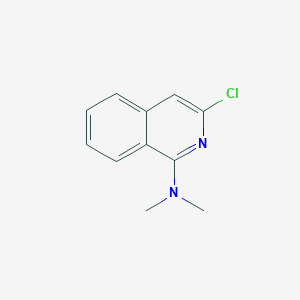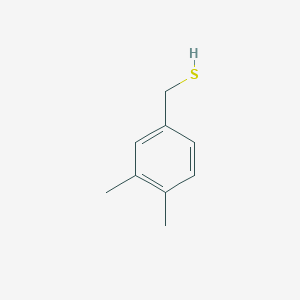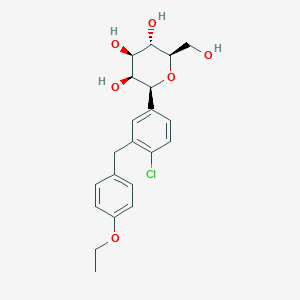
Dapagliflozin C-2 Epimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dapagliflozin C-2 epimer is a synthetic compound derived from the naturally occurring sugar, D-glucose. It is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications and is used to treat type 2 diabetes. Dapagliflozin C-2 epimer is a potent inhibitor of SGLT2 and has been shown to reduce blood glucose levels in patients with type 2 diabetes. The compound has also been studied for its potential to treat other diseases, such as heart failure and chronic kidney disease.
Scientific Research Applications
Application 1: Proteomics and Metabolomics of Serum from Patients with Type 2 Diabetes
- Results: Dapagliflozin significantly decreased HbA1c, BMI, and HOMA-IR in T2D patients (all p < 0.01). Multivariate models indicated clear separations of proteomics and metabolomics data between the baseline and after dapagliflozin treatment .
Application 2: Impact on Arterial Stiffness and Macroangiopathy
- Results: Dapagliflozin has been shown to promote better glycaemic control, associated with a reduction in body weight and blood pressure in a wide range of patients. It has a positive impact on arterial stiffness, helps to control the lipid profile and contributes to a reduced risk of cardiovascular complications .
Application 3: Angiogenesis after Hindlimb Ischemia
- Methods of Application: After subjection to excision of the left femoral artery, all rats were randomly distributed into two groups: the dapagliflozin group (left femoral artery resection, receiving intragastric feeding with dapagliflozin (1 mg/kg/d), for 21 consecutive days) and the model group .
- Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density .
Application 4: Quality Control and Assurance
- Summary of the Application: Dapagliflozin C-2 Epimer is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Dapagliflozin and its related formulations .
- Methods of Application: It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
- Results: This application ensures the quality and safety of Dapagliflozin and its related formulations .
Application 5: Comparative Cardiovascular Outcomes
- Summary of the Application: This study compared the cardiovascular outcomes between new users of dapagliflozin and empagliflozin in a broad range of patients with type 2 diabetes mellitus using a nationwide population-based real-world cohort from Korea .
- Methods of Application: The study used Korean National Health Insurance registry data between May 2016 and December 2018 .
Application 6: Synthesis of Heterocycles
- Summary of the Application: This research focuses on the development of efficient routes to access C-Glycosides as SGLT-2 inhibitors for the treatment of type 2 diabetes .
- Methods of Application: The study describes chemical processes to access new active pharmaceutical ingredients (API) focusing on the key C-glycosylation step .
- Results: The study provides two strategies to construct the C-aryl glycosides. The first strategy involves the addition of an organometallic species to a carbonyl derivative followed by a reduction to afford the desired C-glycoside with the correct oxidation state at the anomeric carbon. The second strategy avoids the reduction step and involves a one-step direct substitution reaction at the anomeric carbon by an appropriate nucleophile .
properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-MJCUULBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin C-2 Epimer | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


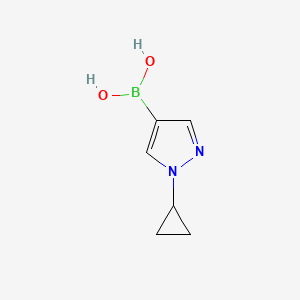
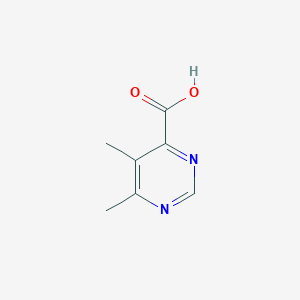




![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
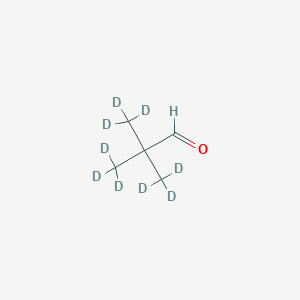
![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
